2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile
Description
2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile (CAS: Not explicitly listed; Ref: 10-F366262 ) is a nitrile derivative featuring a nitro group at the 5-position and a 2,2-dimethoxyethylamino substituent at the 2-position of the benzene ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, notably in the production of praziquantel, an antihelminthic drug . Its synthesis involves reacting benzylamine derivatives with haloacetaldehyde dimethylacetal, followed by sequential reduction and cyclization steps . The presence of the nitro group enhances electrophilicity, making it reactive toward nucleophilic substitution or reduction, while the dimethoxyethylamino group contributes to solubility and steric effects .
Properties
IUPAC Name |
2-(2,2-dimethoxyethylamino)-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-17-11(18-2)7-13-10-4-3-9(14(15)16)5-8(10)6-12/h3-5,11,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJYKXAOYLJWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=C(C=C(C=C1)[N+](=O)[O-])C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile typically involves the reaction of 2,2-dimethoxyethylamine with 5-nitrobenzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: 2-[(2,2-Dimethoxyethyl)amino]-5-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
The following analysis compares 2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile with structurally related 5-nitrobenzonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Variations
Table 1: Key Structural and Molecular Features
Substituent Impact :
- Electron-Withdrawing Groups (Nitro) : Enhances reactivity in reduction (e.g., SnCl₂-mediated conversion to diamines ) and electrophilic substitution.
- Amino Group Variations: Aliphatic chains (e.g., dimethoxyethyl ) improve solubility in polar solvents. Piperazinyl groups (e.g., fluorophenylpiperazinyl ) introduce basicity, influencing biological activity.
Physicochemical Properties
Table 2: Physical and Crystallographic Data
Key Observations :
- Crystallographic studies on analogs (e.g., 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile) reveal monoclinic systems with strong intermolecular hydrogen bonding (N–H···O and C–H···O interactions) .
- The absence of crystallographic data for the target compound suggests opportunities for further structural characterization.
Biological Activity
2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C11H13N3O4
- Molecular Weight : 251.24 g/mol
- Structure : The compound features a nitro group and a benzonitrile moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in cellular processes, particularly those related to DNA repair mechanisms.
Biological Activity Overview
- Antimicrobial Properties :
- Antifungal Activity :
- Inhibition of PARP-1 :
Case Study 1: Antibacterial Efficacy
A study synthesized a series of analogues based on this compound and tested their efficacy against various bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity compared to the parent compound. The most effective analogue demonstrated an IC50 value significantly lower than that of standard treatments.
Case Study 2: Antifungal Activity Assessment
In another investigation, the antifungal properties were assessed using in vitro assays against multiple fungal strains. The results showed that compounds structurally related to this compound exhibited promising antifungal activity, suggesting potential for therapeutic development in fungal infections.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Q. How does this compound align with regulatory frameworks like the EPA’s Endocrine Disruptor Screening Program (EDSP)?
- Answer : Structural analogs (e.g., 2-({4-[(2-cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile) are listed in the EDSP, necessitating endocrine disruption assays (e.g., ER/AR binding, zebrafish development studies) for risk assessment. Preemptive in silico screening using tools like OECD QSAR Toolbox is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
